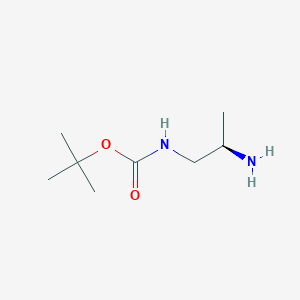

(R)-tert-Butyl (2-aminopropyl)carbamate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl N-[(2R)-2-aminopropyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O2/c1-6(9)5-10-7(11)12-8(2,3)4/h6H,5,9H2,1-4H3,(H,10,11)/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UYNSYFDLTSSUNI-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CNC(=O)OC(C)(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00662581 | |

| Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

333743-54-7 | |

| Record name | tert-Butyl [(2R)-2-aminopropyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00662581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(R)-tert-Butyl (2-aminopropyl)carbamate CAS number 333743-54-7

An In-Depth Technical Guide to (R)-tert-Butyl (2-aminopropyl)carbamate (CAS: 333743-54-7): Synthesis, Characterization, and Applications in Drug Discovery

Introduction

This compound is a chiral bifunctional molecule of significant interest in medicinal chemistry and organic synthesis.[1][2] Its structure, featuring a stereochemically defined primary amine and a second primary amine masked by a tert-butyloxycarbonyl (Boc) protecting group, makes it an invaluable building block for constructing complex molecular architectures.[1] The Boc group's stability under a wide range of conditions, coupled with its facile removal under mild acidic treatment, provides the orthogonal handle necessary for sequential, site-selective modifications.[3] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of the compound's properties, a detailed protocol for its selective synthesis, robust methods for its analytical characterization, and insights into its application as a strategic tool in pharmaceutical development, including its emerging role as a protein degrader building block.[4]

Physicochemical Properties and Safe Handling

A thorough understanding of the compound's properties and safety requirements is foundational for its effective and safe use in a laboratory setting.

Core Properties

The key physicochemical data for this compound are summarized below.

| Property | Value | Reference(s) |

| CAS Number | 333743-54-7 | [4][5][6] |

| Molecular Formula | C₈H₁₈N₂O₂ | [4][5] |

| Molecular Weight | 174.24 g/mol | [4][6] |

| IUPAC Name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | [6] |

| Synonyms | (R)-N1-Boc-1,2-propanediamine, (R)-tert-butyl 2-aminopropylcarbamate | [6] |

| Appearance | Colorless to white or yellow liquid, paste, or waxy solid | [5] |

| Storage | 2-8°C, under inert atmosphere, protected from light | [5] |

Safety, Handling, and Storage

This compound is classified with several hazards that necessitate careful handling.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[5][6]

-

Precautionary Measures:

-

Engineering Controls: Use only under a chemical fume hood to ensure adequate ventilation.[7] Facilities should be equipped with an eyewash station.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[7][8]

-

Handling: Avoid contact with skin, eyes, and clothing.[8] Do not breathe vapors or mists. Wash hands thoroughly after handling.[7]

-

-

Storage: Store in a tightly sealed container in a refrigerated (2-8°C), dry, and well-ventilated area.[5][7] Keep away from incompatible materials such as strong acids and oxidizing agents.[7]

The Chemistry of Selective Synthesis

The primary challenge in preparing this molecule is the selective mono-Boc protection of (R)-1,2-diaminopropane. Reacting a symmetrical diamine with di-tert-butyl dicarbonate (Boc₂O) typically results in a statistical mixture of unprotected, desired mono-protected, and undesired di-protected products, necessitating difficult chromatographic separation.[9]

The Mono-Protonation Strategy

A highly effective and elegant solution to this challenge is the in situ mono-protonation of the diamine.[10] By adding one molar equivalent of a strong acid, one of the two amine groups is protonated to form an ammonium salt. This protonated amine is no longer nucleophilic, effectively deactivating it towards the electrophilic Boc₂O. The remaining free amine can then react selectively to yield the mono-protected product in high purity. While anhydrous HCl gas can be used, a safer and more practical approach involves the in situ generation of HCl from the reaction of chlorotrimethylsilane (Me₃SiCl) with anhydrous methanol.[10]

Synthesis Workflow Diagram

Caption: Workflow for the selective mono-Boc protection of (R)-1,2-diaminopropane.

Detailed Experimental Protocol

This protocol is adapted from established methodologies for the selective mono-Boc protection of diamines.[10]

-

Reaction Setup: To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., Nitrogen or Argon), add anhydrous methanol at 0°C (ice bath).

-

Diamine Addition: Add (R)-1,2-diaminopropane (1.0 eq.) to the cold methanol with stirring.

-

In Situ Acid Generation: Slowly add chlorotrimethylsilane (Me₃SiCl, 1.0 eq.) dropwise to the solution. The reaction of Me₃SiCl with methanol generates one equivalent of HCl, protonating one amine group of the diamine. Allow the mixture to stir at 0°C for 15 minutes.

-

Boc Protection: In a separate flask, dissolve di-tert-butyl dicarbonate (Boc₂O, 1.0 eq.) in anhydrous methanol. Add this solution dropwise to the reaction mixture at 0°C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-2 hours, monitoring the reaction by TLC or LC-MS until the starting diamine is consumed.

-

Workup: Dilute the reaction mixture with water. Perform an initial wash with a nonpolar solvent like ethyl ether to remove any unreacted Boc₂O or other nonpolar impurities.

-

Basification and Extraction: Adjust the pH of the aqueous layer to >12 using a strong base (e.g., 4N NaOH solution). This deprotonates the ammonium salt of the product. Extract the product into an organic solvent such as dichloromethane (DCM) three times.

-

Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the pure mono-protected product.

Analytical Quality Control

Ensuring the purity and structural integrity of this compound is critical for the reliability and reproducibility of downstream synthetic applications.[11] A multi-technique approach is recommended for comprehensive characterization.

Comparison of Analytical Methods

| Method | Principle | Purpose |

| ¹H and ¹³C NMR | Nuclear Magnetic Resonance | Confirms chemical structure and identity. Provides an initial assessment of purity. |

| HPLC | Separation by polarity | Quantifies purity and detects non-volatile impurities.[11] |

| GC-MS | Separation by volatility; mass detection | Identifies and quantifies volatile and semi-volatile impurities.[11] |

| qNMR | Absolute quantification via an internal standard | Determines absolute purity without a compound-specific reference standard.[11] |

| FTIR | Infrared absorption by functional groups | Confirms the presence of key functional groups (N-H, C=O of carbamate). |

Quality Control Workflow

Caption: A typical quality control workflow for certifying a batch of the title compound.

Standard Analytical Protocols

-

¹H NMR Spectroscopy:

-

Reverse-Phase HPLC:

-

Column: C18, 4.6 mm x 250 mm, 5 µm particle size.[11]

-

Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA) or formic acid.

-

Detection: UV at 210-220 nm.

-

Applications in Medicinal Chemistry and Drug Development

The utility of this compound stems from its ability to act as a versatile chiral linker and building block.[2] The differential reactivity of its two amine groups is the key to its strategic deployment.

Orthogonal Synthesis Strategy

The free primary amine is nucleophilic and can readily participate in standard transformations like acylation to form amides, reductive amination, or alkylation.[2] The Boc-protected amine is unreactive under these conditions. Once the desired modification is made at the free amine, the Boc group can be quantitatively removed with mild acid (e.g., TFA in DCM, or HCl in dioxane), unmasking the second primary amine for subsequent reactions. This orthogonal strategy streamlines complex multi-step syntheses and is a cornerstone of modern drug discovery.[1]

Application Workflow in Synthesis

Caption: A generalized workflow showing the use of the title compound as a linker.

Key Application Areas

-

Peptidomimetics and Linkers: The 1,2-diaminopropane backbone is a common motif used to mimic peptide bonds or to act as a linker connecting two different pharmacophores.[1][2]

-

Protein Degraders: The compound is explicitly categorized as a building block for protein degraders.[4] In technologies like PROTACs (Proteolysis-Targeting Chimeras), linker design is critical for orienting an E3 ligase-binding moiety and a target-binding moiety. This chiral diamine provides a structurally defined and versatile starting point for synthesizing such linkers.

-

Chiral Ligand Synthesis: The chiral nature of the compound is essential for creating enantiomerically pure ligands for asymmetric catalysis or for studying stereospecific interactions with biological targets like receptors and enzymes.[14][15]

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool that enables complex and elegant synthetic solutions in drug discovery. Its value lies in its chirality and the orthogonal protection of its two amine functionalities, which allows for controlled, sequential molecular construction. A firm grasp of its synthesis, purification, and analytical validation is essential for harnessing its full potential. As research into complex modalities like protein degraders continues to expand, the demand for well-characterized, high-purity chiral building blocks such as this will undoubtedly grow, solidifying its role as a key component in the medicinal chemist's toolbox.

References

- 1. Tert-butyl 2-aminopropylcarbamate | Boc-Protected Amine [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. calpaclab.com [calpaclab.com]

- 5. This compound | 333743-54-7 [sigmaaldrich.com]

- 6. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. fishersci.com [fishersci.com]

- 8. aksci.com [aksci.com]

- 9. MRT - Mono-Boc-Protection of Diamines [sigmaaldrich.com]

- 10. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 11. benchchem.com [benchchem.com]

- 12. Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 13. rsc.org [rsc.org]

- 14. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 15. Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of (R)-N1-Boc-1,2-propanediamine

An In-Depth Technical Guide to the Physical Properties of (R)-N1-Boc-1,2-propanediamine

(R)-N1-Boc-1,2-propanediamine is a chiral building block of significant interest in the fields of medicinal chemistry and asymmetric synthesis. Its structure is deceptively simple, combining a propane backbone with two amino groups, one of which is "protected" by a tert-butoxycarbonyl (Boc) group. This mono-protection strategy is a cornerstone of modern organic synthesis, as it allows for the selective functionalization of the remaining free primary amine, while the chiral center at the C2 position enables the construction of stereospecific molecules. It serves as a key intermediate in the synthesis of complex pharmaceutical agents, such as Misoprostol, a prostaglandin analogue.[]

Understanding the physical properties of this compound is not merely an academic exercise; it is a prerequisite for its effective use in a laboratory or manufacturing setting. Properties such as melting point, solubility, and spectroscopic characteristics dictate purification methods, reaction conditions, and analytical quality control. This guide provides a comprehensive analysis of these properties, grounded in the principles of physical organic chemistry, and offers practical protocols for their experimental determination.

Section 1: Molecular Structure and Its Influence on Physical Behavior

The physical characteristics of (R)-N1-Boc-1,2-propanediamine are a direct consequence of its molecular architecture. Three key features are paramount: the chiral backbone, the bulky Boc protecting group, and the free primary amine.

-

Chiral Backbone : The molecule possesses a single stereocenter at the second carbon of the propane chain with an (R) configuration. This chirality is fundamental to its application in asymmetric synthesis, and it necessitates the use of chiroptical techniques, such as polarimetry, to verify enantiomeric purity.

-

Boc Protecting Group : The tert-butoxycarbonyl group is sterically bulky and largely non-polar. Its presence dramatically increases the molecular weight and size compared to the parent 1,2-propanediamine. This addition is the primary driver for the significant changes in melting point, boiling point, and solubility. It transforms the molecule from a small, water-miscible liquid into a larger, more lipophilic compound that is likely a solid or viscous oil at room temperature.

-

Free Primary Amine : The unprotected -NH2 group retains its ability to act as a hydrogen bond donor and acceptor. This provides a site for intermolecular interactions and influences the compound's solubility in protic solvents and its chromatographic behavior.

Caption: Key structural features of (R)-N1-Boc-1,2-propanediamine.

Section 2: Core Physical Properties - A Comparative Analysis

Direct, published physical data for (R)-N1-Boc-1,2-propanediamine is sparse. However, we can predict its properties with high confidence by comparing it to the well-characterized parent compound, 1,2-propanediamine, and the isomeric N-Boc-1,3-propanediamine. The addition of the Boc group (C₅H₉O₂) is the single most significant structural modification.

| Property | 1,2-Propanediamine | (R)-N1-Boc-1,2-propanediamine (Predicted) | Rationale for Predicted Change |

| Molecular Formula | C₃H₁₀N₂ | C₈H₁₈N₂O₂ | Addition of the C₅H₈O₂ moiety from the Boc group. |

| Molecular Weight | 74.12 g/mol [2] | 174.24 g/mol [3] | The molecular weight is increased by 100.12 g/mol due to the Boc group. |

| Appearance | Colorless liquid with an ammonia-like odor[4][5] | White to off-white solid or a colorless viscous oil. | The significant increase in molecular weight and intermolecular forces favors a condensed solid or viscous liquid phase at STP. |

| Melting Point | -37 °C[6][7] | Significantly higher; likely >20 °C. | The larger molecular size enhances van der Waals forces and allows for more effective crystal lattice packing. The related N-Boc-1,3-propanediamine has a melting point of 22 °C.[8] |

| Boiling Point | ~120 °C[2][9] | Substantially higher; likely >200 °C under vacuum. | The drastic increase in molecular weight requires significantly more thermal energy to overcome intermolecular forces and enter the gas phase. The 1,3-isomer boils at 203 °C.[8] |

| Density | ~0.87 g/mL[2][10] | Higher; likely ~0.95-1.00 g/mL. | The addition of two oxygen atoms and potential for denser packing increases the mass-to-volume ratio. N-Boc-1,3-propanediamine has a density of ~1.00 g/mL.[3][8] |

| Solubility | Miscible with water; soluble in ethanol.[5][9] | Reduced water solubility; highly soluble in organic solvents (e.g., DCM, Ethyl Acetate, Methanol). | The large, non-polar tert-butyl group imparts significant hydrophobic character, reducing miscibility with water while enhancing solubility in organic media.[9] |

Section 3: Spectroscopic and Chiroptical Profile

Spectroscopic analysis is essential for confirming the identity, purity, and stereochemical integrity of (R)-N1-Boc-1,2-propanediamine.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : Expected signals include a prominent singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group. The protons on the propane backbone will appear as complex multiplets due to their diastereotopic nature and coupling with each other and adjacent amine protons. The N-H protons will appear as broad signals.

-

¹³C NMR : Key signals would confirm the presence of the Boc group (a quaternary carbonyl carbon ~156 ppm and the tert-butyl quaternary carbon ~79 ppm) and the three distinct carbons of the propane backbone.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides a rapid confirmation of key functional groups. Expected characteristic absorption bands include:

-

~3400-3200 cm⁻¹ : N-H stretching vibrations from both the free primary amine and the carbamate N-H.

-

~2970-2850 cm⁻¹ : C-H stretching from the alkyl groups.

-

~1700-1680 cm⁻¹ : A strong C=O (carbonyl) stretch, which is characteristic of the Boc-carbamate group.

-

~1520 cm⁻¹ : N-H bending vibration.

-

-

Mass Spectrometry (MS) : Mass spectrometry confirms the molecular weight. The electron ionization (EI) spectrum would be expected to show a molecular ion peak (M⁺) at m/z = 174. A prominent fragmentation pattern would be the loss of isobutylene (56 Da) to give a peak at m/z = 118, or the loss of the entire tert-butoxy group (73 Da).

-

Chiroptical Properties : As a chiral molecule, (R)-N1-Boc-1,2-propanediamine will rotate plane-polarized light. The specific rotation, [α]D, is a critical physical constant for verifying the enantiomeric identity and purity. This value must be measured under defined conditions of concentration, solvent, temperature, and wavelength, as it is highly sensitive to these parameters.

Section 4: Experimental Determination Protocols

The following protocols describe robust methodologies for verifying the physical properties of a sample of (R)-N1-Boc-1,2-propanediamine.

Protocol 1: Workflow for Solubility Assessment

This protocol provides a systematic approach to determine the solubility profile, which is critical for selecting solvents for reactions, extractions, and chromatography.

Caption: A streamlined workflow for determining semi-quantitative solubility.

Methodology:

-

Preparation : Weigh approximately 10 mg of (R)-N1-Boc-1,2-propanediamine into four separate, clean vials.

-

Solvent Addition : To each vial, add 0.5 mL of a different test solvent: (a) Deionized Water, (b) Methanol, (c) Dichloromethane (DCM), and (d) Hexanes.

-

Mixing : Cap each vial and vortex vigorously for 30 seconds.

-

Observation : Visually inspect each vial against a dark background. A clear, homogenous solution indicates solubility. A cloudy suspension or visible solid indicates partial solubility or insolubility.

-

Interpretation : The results guide solvent selection. For instance, high solubility in DCM would support its use as a reaction solvent, while insolubility in hexanes might allow for precipitation as a purification method.

Protocol 2: Workflow for Confirming Enantiomeric Purity via Chiral Derivatization

The biological activity of chiral molecules is often exclusive to one enantiomer. Therefore, confirming high enantiomeric excess (e.e.) is non-negotiable in drug development. This can be achieved by converting the enantiomeric amine into diastereomers, which can be distinguished by standard NMR.

Caption: Workflow for e.e. determination using a chiral derivatizing agent.

Causality and Rationale: The reaction of a chiral amine with a single enantiomer of a chiral derivatizing agent (CDA) creates a mixture of diastereomers.[11] Unlike enantiomers, which have identical NMR spectra in achiral solvents, diastereomers have distinct chemical shifts. By integrating the corresponding peaks for each diastereomer, the ratio of the original enantiomers can be precisely calculated. The choice of a fluorinated CDA (like Mosher's acid) is particularly advantageous as ¹⁹F NMR offers a wide spectral window and no background signals, leading to highly accurate quantification.[11]

Conclusion

(R)-N1-Boc-1,2-propanediamine is a valuable chiral intermediate whose physical properties are dominated by the presence of the bulky, lipophilic Boc protecting group. This modification transforms the parent diamine into a higher-melting, less water-soluble compound, profoundly influencing its handling, purification, and reaction setup. The protocols and predictive data outlined in this guide provide researchers, scientists, and drug development professionals with the foundational knowledge required to confidently utilize this important building block in their synthetic endeavors, ensuring both efficiency and quality control.

References

- 2. 1,2-Diaminopropane 0.99 Propylenediamine [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Propylenediamine | C3H10N2 | CID 6567 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1,2-Propanediamine – INTERSURFCHEM SOLUTIONS [intersurfchem.com]

- 6. 1,2-Diaminopropane - Wikipedia [en.wikipedia.org]

- 7. 1,2-diaminopropane [stenutz.eu]

- 8. N-Boc-1,3-propanediamine = 97.0 GC/NT 75178-96-0 [sigmaaldrich.com]

- 9. solubilityofthings.com [solubilityofthings.com]

- 10. chembk.com [chembk.com]

- 11. Frontiers | Assigning the Absolute Configurations of Chiral Primary Amines Based on Experimental and DFT-Calculated 19F Nuclear Magnetic Resonance [frontiersin.org]

(R)-tert-Butyl (2-aminopropyl)carbamate molecular weight and formula

An In-Depth Technical Guide to (R)-tert-Butyl (2-aminopropyl)carbamate: A Chiral Building Block for Advanced Drug Discovery

Abstract

This compound is a critical chiral building block in modern medicinal chemistry and pharmaceutical development. Its structure, which features a primary amine and a differentially protected secondary amine, offers synthetic chemists a versatile scaffold for constructing complex molecular architectures. The presence of the acid-labile tert-butyloxycarbonyl (Boc) protecting group allows for selective, sequential reactions, a cornerstone of multi-step organic synthesis. This guide provides an in-depth analysis of the compound's core molecular properties, established synthesis protocols, and its strategic application in the design of novel therapeutics. By detailing the causality behind experimental choices and providing validated methodologies, this document serves as a comprehensive resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

Core Molecular Profile

This compound is a carbamate derivative valued for its specific stereochemistry and the orthogonal reactivity of its two amine functionalities.[1] The fundamental molecular details are crucial for its application in synthesis and for analytical characterization.

The molecular formula for this compound is C8H18N2O2 .[2][3][4] Its molecular weight is 174.24 g/mol .[2][3][4]

| Identifier | Value | Source |

| IUPAC Name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | PubChem[4] |

| CAS Number | 333743-54-7 | BLDpharm, PubChem[2][4] |

| Molecular Formula | C8H18N2O2 | BLDpharm, Sunway Pharm[2][3] |

| Molecular Weight | 174.24 | BLDpharm, Sunway Pharm[2][3] |

| InChI Key | UYNSYFDLTSSUNI-ZCFIWIBFSA-N | PubChem[4] |

| Common Synonyms | (R)-N1-Boc-1,2-propanediamine, ((R)-2-Aminopropyl)carbamic acid tert-butyl ester | Sunway Pharm[3] |

Physicochemical Properties and Handling

Proper handling and storage are paramount to maintaining the integrity of this compound. The carbamate functional group is generally stable, but the free primary amine can be susceptible to degradation.

| Property | Description | Rationale and Handling |

| Appearance | Colorless to pale yellow liquid or low-melting solid. | Visual inspection is a first-pass quality check. |

| Solubility | Soluble in many organic solvents such as dichloromethane (DCM), chloroform, and alcohols. Slightly soluble in water.[5][6] | High solubility in common organic solvents facilitates its use in a wide range of reaction conditions. |

| Storage | Store at 2-8°C under an inert atmosphere. Keep in a dark place and sealed in a dry environment.[2][3] | Cool temperatures slow potential degradation pathways. An inert atmosphere (e.g., nitrogen or argon) prevents reaction with atmospheric CO2 and moisture. Protection from light prevents potential photochemical degradation. |

The Strategic Role of the Boc Protecting Group

In multi-step organic synthesis, it is often necessary to prevent a reactive functional group, such as an amine, from participating in a reaction while another part of the molecule is modified. The tert-butyloxycarbonyl (Boc) group is one of the most common amine-protecting groups due to its unique stability profile.[7]

Expertise & Causality: The choice of the Boc group is strategic. It is robust and stable under a wide variety of non-acidic conditions, including basic hydrolysis, catalytic hydrogenation, and reactions with many nucleophiles and organometallics. This stability allows for extensive chemical modifications at the free primary amine of this compound without disturbing the protected amine. However, the Boc group can be cleaved cleanly and efficiently under mild acidic conditions (e.g., trifluoroacetic acid in dichloromethane), regenerating the free amine for subsequent reactions. This orthogonal reactivity is fundamental to its utility.[8]

Caption: The Boc protection/deprotection cycle.

Synthesis Methodology: Selective Mono-Protection

The most direct and industrially scalable synthesis of this compound involves the selective mono-protection of (R)-1,2-diaminopropane. The key to this synthesis is controlling the stoichiometry to favor the reaction of only one of the two amine groups.

Trustworthiness & Self-Validation: The following protocol is a self-validating system. By using a large excess of the starting diamine, the statistical probability of the protecting group reagent (di-tert-butyl dicarbonate) encountering an already mono-protected molecule is significantly reduced, thus minimizing the formation of the di-protected byproduct. The progress of the reaction is monitored by Thin-Layer Chromatography (TLC), providing a direct visual confirmation of the consumption of starting material and the formation of the product. Purification via column chromatography ensures the isolation of the target compound with high purity, which can be verified by analytical techniques like NMR spectroscopy.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol

Objective: To synthesize this compound via selective N-Boc protection of (R)-1,2-diaminopropane.

Materials:

-

(R)-1,2-Diaminopropane

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Solvents for chromatography (e.g., DCM/Methanol/Triethylamine mixture)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (R)-1,2-diaminopropane (5.0 equivalents) in anhydrous dichloromethane (DCM). Cool the solution to 0°C using an ice bath.

-

Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O) (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the stirred diamine solution over 1-2 hours, maintaining the temperature at 0°C. Causality Note: Slow addition is crucial to maintain a high local concentration of the diamine, preventing over-reaction and formation of the di-Boc protected byproduct.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 12-16 hours.

-

Monitoring: Monitor the reaction progress by TLC, eluting with a polar solvent system (e.g., 90:9:1 DCM:MeOH:Et₃N). The product should be more retained (lower Rf) than the starting diamine and less polar than the di-protected species.

-

Workup: Once the Boc₂O is consumed, concentrate the reaction mixture under reduced pressure to remove the bulk of the DCM and excess diamine.

-

Extraction: Redissolve the residue in DCM and wash sequentially with saturated NaHCO₃ solution (2x) and brine (1x). Causality Note: The aqueous washes remove any unreacted diamine salts and other water-soluble impurities.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by silica gel column chromatography using an appropriate solvent gradient (e.g., 0-10% Methanol in DCM with 0.5% triethylamine) to isolate the pure this compound. Causality Note: The small amount of triethylamine in the eluent prevents the product from streaking on the acidic silica gel.

Applications in Drug Development

The unique stereochemistry and bifunctional nature of this compound make it a valuable intermediate in the synthesis of pharmaceuticals.[1] Chirality is a critical factor in drug design, as different enantiomers of a molecule can exhibit vastly different pharmacological and toxicological profiles.

-

Chiral Scaffolding: It serves as a chiral scaffold to introduce a specific 3D orientation into a target molecule. This is essential for achieving high-affinity binding to biological targets like enzymes and receptors.

-

Linker Technology: The compound is frequently used as a linker to connect two different pharmacophores. The primary amine can be reacted first, followed by deprotection and reaction of the second amine, allowing for the controlled assembly of complex drug candidates like kinase inhibitors or PROTACs.[7]

-

Precursor for Bioactive Molecules: Research has identified its enantiomer, (S)-tert-butyl (2-aminopropyl)carbamate, as a precursor in the synthesis of agents for anti-cancer, anti-AIDS, and analgesic applications.[1] The (R)-enantiomer is similarly explored for developing stereoisomers of these drugs or entirely new chemical entities where the (R)-configuration is required for biological activity.

Caption: Role as a bifunctional linker in drug design.

Conclusion

This compound is more than a simple chemical reagent; it is a strategic tool for the rational design of complex, stereochemically defined molecules. Its combination of a readily available primary amine, a robustly protected secondary amine, and a defined chiral center provides medicinal chemists with a reliable and versatile building block. The methodologies for its synthesis are well-established and scalable, and its applications span a wide range of therapeutic areas. A thorough understanding of its properties, handling, and synthetic utility, as detailed in this guide, is essential for any research professional seeking to innovate in the field of drug discovery.

References

- 1. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 2. 333743-54-7|this compound|BLD Pharm [bldpharm.com]

- 3. (R)-tert-butyl 2-aminopropylcarbamate - CAS:333743-54-7 - Sunway Pharm Ltd [3wpharm.com]

- 4. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chembk.com [chembk.com]

- 6. tert-Butyl carbamate | 4248-19-5 [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to tert-Butyl N-[(2R)-2-aminopropyl]carbamate: Synthesis, Properties, and Applications in Drug Discovery

Abstract

This technical guide provides a comprehensive overview of tert-butyl N-[(2R)-2-aminopropyl]carbamate, a chiral bifunctional molecule of significant interest to researchers in organic synthesis and medicinal chemistry. The document elucidates the compound's fundamental physicochemical properties, details a robust synthetic protocol, and explores its versatile applications as a strategic building block in the development of complex pharmaceutical agents. By leveraging the orthogonal reactivity of its free primary amine and its acid-labile tert-butoxycarbonyl (Boc)-protected amine, this reagent offers precise control in multi-step synthetic sequences. This guide serves as an essential resource for scientists aiming to incorporate this valuable intermediate into their research and development workflows, particularly in the construction of peptidomimetics, molecular linkers, and chiral drug candidates.

Introduction to tert-Butyl N-[(2R)-2-aminopropyl]carbamate

tert-Butyl N-[(2R)-2-aminopropyl]carbamate, systematically named according to IUPAC nomenclature, is a key organic intermediate widely utilized in the fields of pharmaceutical and chemical research.[1] Its structure features a propane backbone with two primary amine groups at positions 1 and 2. The critical aspects of this molecule are twofold: the defined (R)-stereochemistry at the chiral center (C2) and the differential protection of the two amino groups. One amine remains as a reactive primary nucleophile, while the other is masked with a tert-butoxycarbonyl (Boc) group.

The Boc group is one of the most prevalent nitrogen-protecting groups in modern organic synthesis.[2] Its utility stems from its remarkable stability under a wide range of nucleophilic and basic conditions, combined with its facile and clean removal under mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl).[3][4] This predictable reactivity allows for an "orthogonal" synthetic strategy, where the free amine can be selectively functionalized without disturbing the protected amine. Subsequently, the Boc group can be removed to reveal a new reactive site for further elaboration. This strategic control makes tert-butyl N-[(2R)-2-aminopropyl]carbamate an invaluable building block for the sequential and regioselective construction of complex molecular architectures.[5] Its chirality is particularly crucial in drug development, where stereoisomers often exhibit vastly different pharmacological activities.[6]

Physicochemical Properties and Characterization

A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in a laboratory setting. The key properties of tert-butyl N-[(2R)-2-aminopropyl]carbamate are summarized below.

| Property | Value | Source |

| IUPAC Name | tert-butyl N-[(2R)-2-aminopropyl]carbamate | [1] |

| Synonyms | (R)-tert-Butyl (2-aminopropyl)carbamate, R-1-N-BOC-propane-1,2-diamine | [7][8] |

| CAS Number | 333743-54-7 | [1][7] |

| Molecular Formula | C₈H₁₈N₂O₂ | [1][7] |

| Molecular Weight | 174.24 g/mol | [1][7] |

| Appearance | Colorless to pale yellow liquid or low-melting solid | [5] |

| Boiling Point | 264 °C at 760 mmHg | [9] |

| Storage | 4°C, protect from light | [9][10] |

Safety and Handling: The compound is classified with the following GHS hazard statements:

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling. All manipulations should be performed in a well-ventilated fume hood.

Synthesis and Purification

The most common and efficient synthesis of tert-butyl N-[(2R)-2-aminopropyl]carbamate involves the selective mono-Boc protection of (R)-1,2-diaminopropane. The key to achieving high selectivity for the mono-protected product over the di-protected byproduct is to use a significant excess of the starting diamine relative to the Boc-protecting agent, di-tert-butyl dicarbonate (Boc₂O).[5][11]

3.1 Synthetic Principle

The reaction proceeds via nucleophilic attack of one of the primary amino groups of (R)-1,2-diaminopropane on a carbonyl carbon of Boc₂O. A base, such as triethylamine or the excess diamine itself, neutralizes the proton released from the amine, driving the reaction forward. By maintaining a high concentration of the diamine, the statistical probability of a Boc₂O molecule reacting with an already mono-protected molecule is significantly reduced.

References

- 1. tert-butyl N-((2R)-2-aminopropyl)carbamate | C8H18N2O2 | CID 45072491 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. jk-sci.com [jk-sci.com]

- 3. benchchem.com [benchchem.com]

- 4. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 5. benchchem.com [benchchem.com]

- 6. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 7. calpaclab.com [calpaclab.com]

- 8. (R)-tert-butyl 2-aminopropylcarbamate - CAS:333743-54-7 - Sunway Pharm Ltd [3wpharm.com]

- 9. This compound | 333743-54-7 [sigmaaldrich.com]

- 10. chemscene.com [chemscene.com]

- 11. orgsyn.org [orgsyn.org]

An In-depth Technical Guide to the Synthesis of Enantiomerically Pure (R)-tert-Butyl (2-aminopropyl)carbamate

Introduction: The Significance of (R)-tert-Butyl (2-aminopropyl)carbamate in Modern Chemistry

This compound is a chiral building block of considerable importance in pharmaceutical and materials science research. Its structure, featuring a primary amine and a carbamate-protected primary amine on a chiral propane backbone, offers a versatile scaffold for the synthesis of complex molecules with defined stereochemistry. The differential protection of the two amino groups allows for selective functionalization, making it a valuable intermediate in the development of novel therapeutic agents and chiral ligands. This guide provides a comprehensive overview of two robust and field-proven synthetic routes to this compound, designed for researchers, scientists, and drug development professionals.

This document will delve into the strategic considerations behind two primary synthetic pathways, offering detailed, step-by-step protocols and the underlying chemical principles. The first route leverages the regioselective mono-Boc protection of commercially available (R)-1,2-diaminopropane. The second, a multi-step but equally viable approach, starts from the chiral precursor (R)-alaninol. Each method will be critically evaluated to provide a holistic understanding of its practical application.

Part 1: Synthesis via Regioselective Mono-Boc Protection of (R)-1,2-Diaminopropane

This is arguably the most direct approach to the target molecule, capitalizing on the differential basicity of the two amino groups in the starting material, (R)-1,2-diaminopropane. The core principle involves the selective protonation of the more basic secondary amine at the C-2 position, thereby directing the tert-butoxycarbonylation to the less hindered primary amine at the C-1 position.

Causality of Experimental Choices

The success of this synthesis hinges on achieving high regioselectivity. The secondary amine at the chiral center is more electron-rich and thus more basic than the terminal primary amine. By introducing one equivalent of a strong acid, we can selectively protonate the more basic amine, rendering it non-nucleophilic. Subsequent addition of di-tert-butyl dicarbonate ((Boc)₂O) results in the desired protection of the remaining free primary amine. An elegant method to deliver a precise equivalent of HCl is its in situ generation from chlorotrimethylsilane (Me₃SiCl) and anhydrous methanol, which is more controlled than using gaseous HCl.[1][2]

Experimental Protocol: Mono-Boc Protection of (R)-1,2-Diaminopropane

Materials:

-

(R)-1,2-Diaminopropane

-

Anhydrous Methanol (MeOH)

-

Chlorotrimethylsilane (Me₃SiCl), freshly distilled

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium Hydroxide (NaOH), 2N solution

-

Dichloromethane (DCM)

-

Ethyl Ether (Et₂O)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Deionized Water

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve (R)-1,2-diaminopropane (1 eq) in anhydrous methanol at 0 °C (ice bath).

-

To this stirred solution, add freshly distilled Me₃SiCl (1 eq) dropwise. A white precipitate of the hydrochloride salt will form.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 30 minutes.

-

Add a small amount of water (approx. 1 mL per gram of diamine) to the mixture, followed by the addition of (Boc)₂O (1 eq) dissolved in a minimal amount of methanol.

-

Stir the reaction at room temperature for 1-2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, dilute the reaction mixture with water and wash with ethyl ether (2 x volume of MeOH) to remove any unreacted (Boc)₂O and other non-polar impurities.

-

Adjust the pH of the aqueous layer to >12 by the careful addition of a 2N NaOH solution.

-

Extract the product into dichloromethane (3 x volume of MeOH).

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

The product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

| Parameter | Value | Reference |

| Starting Material | (R)-1,2-Diaminopropane | [3] |

| Key Reagent | Di-tert-butyl dicarbonate | [4] |

| Typical Yield | 60-75% | [1][2] |

| Appearance | White solid | [2] |

| Purity (Post-workup) | >95% | [2] |

Spectroscopic Data for the Racemic Analog (tert-Butyl (2-aminopropyl)carbamate): [2]

-

¹H NMR (400 MHz, CDCl₃): δ 7.69 (brs, NH), 5.07 (brs, NH₂), 3.14 (brs, 1H), 3.02 (m, 1H), 2.90 (m, 1H), 1.45 (s, 9H), 1.08 (d, J = 6.4 Hz, 3H).

-

¹³C NMR (100 MHz, CDCl₃): δ 156.4, 79.2, 47.8, 47.1, 28.4, 20.1.

-

EIMS m/z: [M]⁺ 174 N.D., 101 (24), 75 (11), 57 (100), 44 (100).

Visualization of the Synthetic Workflow

Caption: Workflow for the synthesis via regioselective Boc protection.

Part 2: Multi-step Synthesis from (R)-Alaninol

An alternative and equally valuable strategy begins with the readily available chiral amino alcohol, (R)-alaninol. This route involves the protection of the existing amino group, followed by the chemical transformation of the hydroxyl group into a primary amine. This multi-step approach offers excellent control over stereochemistry and is a classic demonstration of functional group interconversion.

Causality of Experimental Choices

The synthetic sequence is logical and designed to be robust.

-

Boc Protection: The initial step is the protection of the amino group of (R)-alaninol. This is a standard procedure to prevent its interference in the subsequent steps.[5]

-

Hydroxyl Group Activation: The primary alcohol is a poor leaving group. Therefore, it must be converted into a better one. Mesylation (reaction with methanesulfonyl chloride) is a common and efficient method for this activation.

-

Nucleophilic Substitution with Azide: The mesylate is an excellent substrate for Sₙ2 reactions. Sodium azide is used as the nucleophile to introduce the azide group, which proceeds with inversion of configuration at the chiral center if it were secondary, but in this case, it occurs at a primary carbon.

-

Reduction of the Azide: The final step is the reduction of the azide to the desired primary amine. A key consideration here is the choice of reducing agent to ensure the stability of the Boc protecting group. Catalytic hydrogenation (e.g., H₂/Pd-C) or chemical reduction methods (e.g., Zn/NH₄Cl) are compatible with Boc groups and are effective for this transformation.[6][7][8]

Experimental Protocols: Synthesis from (R)-Alaninol

Materials:

-

(R)-Alaninol ((R)-2-Amino-1-propanol)

-

Triethylamine (TEA)

-

Tetrahydrofuran (THF), anhydrous

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Ethyl Acetate (EtOAc)

-

Saturated aqueous Sodium Chloride (brine)

-

Magnesium Sulfate (MgSO₄)

Procedure:

-

Dissolve (R)-alaninol (1 eq) and triethylamine (1.1 eq) in anhydrous THF and cool the solution to 0 °C.

-

Add a solution of (Boc)₂O (1 eq) in THF dropwise to the cooled mixture with stirring.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 18 hours).

-

Remove the solvent under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with water and brine.

-

Dry the organic phase over MgSO₄, filter, and concentrate to yield the N-Boc protected alaninol, which is often used in the next step without further purification.

Materials:

-

(R)-tert-Butyl (1-hydroxypropan-2-yl)carbamate

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA)

-

Methanesulfonyl chloride (MsCl)

Procedure:

-

Dissolve the N-Boc protected alaninol (1 eq) in anhydrous DCM and cool to 0 °C.

-

Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).

-

Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.

-

Upon completion, wash the reaction mixture with cold water, 1M HCl, saturated NaHCO₃, and brine.

-

Dry the organic layer over Na₂SO₄, filter, and concentrate to give the mesylated product.

Materials:

-

(R)-tert-Butyl (1-(methylsulfonyloxy)propan-2-yl)carbamate

-

Sodium Azide (NaN₃)

-

Dimethylformamide (DMF), anhydrous

Procedure:

-

Dissolve the mesylated compound (1 eq) in anhydrous DMF.

-

Add sodium azide (3 eq) and heat the mixture to 60-80 °C.

-

Stir for several hours until the reaction is complete (monitored by TLC). Microwave irradiation can significantly shorten the reaction time.

-

Cool the reaction mixture, dilute with water, and extract with ethyl acetate.

-

Wash the combined organic extracts with water and brine.

-

Dry over Na₂SO₄, filter, and concentrate to yield the azide.

Materials:

-

(R)-tert-Butyl (1-azidopropan-2-yl)carbamate

-

Palladium on Carbon (10% Pd/C)

-

Methanol (MeOH) or Ethanol (EtOH)

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve the azide (1 eq) in methanol or ethanol.

-

Carefully add 10% Pd/C (catalytic amount, ~5-10 mol%).

-

Subject the mixture to an atmosphere of hydrogen (using a balloon or a Parr hydrogenator) and stir vigorously at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.

-

Concentrate the filtrate to obtain the final product, this compound.

Data Presentation

| Step | Transformation | Key Reagents | Typical Yield |

| 1 | Boc Protection | (Boc)₂O, TEA | >90% |

| 2 | Mesylation | MsCl, TEA | >90% |

| 3 | Azide Substitution | NaN₃ | 80-95% |

| 4 | Azide Reduction | H₂, Pd/C | >95% |

Visualization of the Reaction Pathway

Caption: Multi-step synthesis pathway starting from (R)-alaninol.

Conclusion and Method Comparison

Both synthetic routes presented in this guide are effective for the preparation of enantiomerically pure this compound.

-

Route 1 (from (R)-1,2-Diaminopropane): This method is highly convergent and efficient, offering the target molecule in a single chemical transformation from a commercially available chiral starting material. Its primary advantage is its directness. However, the success of this route is critically dependent on achieving high regioselectivity during the Boc protection step. Careful control of stoichiometry and reaction conditions is paramount.

-

Route 2 (from (R)-Alaninol): This multi-step synthesis is a classic and robust approach that relies on well-established and high-yielding reactions. While longer, it may be more suitable for laboratories that do not have access to enantiomerically pure 1,2-diaminopropane but have (R)-alaninol available. Each step is generally clean and high-yielding, and the stereochemical integrity of the chiral center is well-maintained throughout the sequence.

The choice between these two methods will ultimately depend on the availability of starting materials, the scale of the synthesis, and the specific expertise and resources of the laboratory. Both pathways represent reliable and validated methods for accessing this important chiral building block.

References

- 1. General Method for Selective Mono-Boc Protection of Diamines and Thereof [scielo.org.mx]

- 2. redalyc.org [redalyc.org]

- 3. 1,2-Diaminopropane, (R)- | C3H10N2 | CID 447820 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Boc-Protected Amino Groups [organic-chemistry.org]

- 5. Buy (S)-Tert-butyl (2-aminopropyl)carbamate | 121103-15-9; 1269493-35-7 [smolecule.com]

- 6. researchgate.net [researchgate.net]

- 7. benchchem.com [benchchem.com]

- 8. m.youtube.com [m.youtube.com]

solubility of (R)-tert-Butyl (2-aminopropyl)carbamate in organic solvents

An In-depth Technical Guide to the Solubility of (R)-tert-Butyl (2-aminopropyl)carbamate in Organic Solvents

Abstract

This compound, a key chiral building block in contemporary drug discovery, possesses physicochemical properties that are pivotal to its application in synthesis and formulation. Among these, solubility in organic solvents dictates reaction conditions, purification strategies, and the ultimate viability of its use in complex synthetic pathways. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of this compound. While specific quantitative data is sparse in public literature, this document equips researchers, scientists, and drug development professionals with the foundational knowledge and detailed experimental protocols necessary to ascertain its solubility profile across a range of organic solvents.

Introduction: The Significance of this compound and Its Solubility

This compound serves as a crucial intermediate in the synthesis of a multitude of pharmaceutical agents. Its structure, featuring a primary amine and a Boc-protected amine on a chiral propane backbone, makes it a versatile component for introducing specific stereochemistry into target molecules.

The solubility of a compound is a critical parameter at multiple stages of drug development.[1] For a synthetic intermediate like this compound, understanding its solubility is paramount for:

-

Reaction Optimization: Ensuring the compound remains in solution is key to achieving optimal reaction kinetics and yields.

-

Purification: The choice of solvents for crystallization, chromatography, and extraction is directly dependent on solubility characteristics.

-

Formulation: In later stages, the solubility of any related impurities or starting materials can influence the formulation of the final active pharmaceutical ingredient (API).

This guide will delve into the theoretical underpinnings of this compound's solubility and provide robust, field-proven protocols for its empirical determination.

Theoretical Framework: Predicting Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a compound in various solvents.[2][3][4][5] This principle states that substances with similar polarities are more likely to be soluble in one another.[6][7][8][9] The polarity of both the solute and the solvent, and the intermolecular forces they can form, are key determinants of solubility.[5]

This compound has a molecular structure with distinct polar and non-polar regions:

-

Polar Moieties: The primary amine (-NH₂) and the carbamate (-NHCOO-) groups are capable of hydrogen bonding, making them polar.

-

Non-polar Moiety: The tert-butyl group (-C(CH₃)₃) is bulky and non-polar.

Based on this structure, we can make the following predictions:

-

High Solubility in Polar Protic and Aprotic Solvents: Solvents like methanol, ethanol (polar protic), and dimethylformamide (DMF), dimethyl sulfoxide (DMSO) (polar aprotic) are expected to be good solvents. The ability of the compound to engage in hydrogen bonding suggests good solubility in these types of solvents.[10]

-

Moderate to Low Solubility in Non-polar Solvents: Solvents such as hexane and toluene are less likely to be effective solvents due to the compound's polar functional groups.[11]

-

Water Solubility: The presence of hydrogen bonding groups suggests some water solubility, but the non-polar tert-butyl group may limit it, likely rendering it sparingly soluble.

Experimental Determination of Solubility

While theoretical predictions are useful, empirical determination is essential for accurate and actionable data. The two primary types of solubility measurements relevant in a drug development context are thermodynamic and kinetic solubility.[12][13]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility is the equilibrium concentration of a compound in a saturated solution at a specific temperature. The shake-flask method is the universally recognized "gold standard" for its determination.[14][15]

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of vials, each containing a different organic solvent of interest.

-

Ensure a visible excess of the solid remains to confirm saturation.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a shaker or on a rotating wheel within a temperature-controlled environment (e.g., 25°C).

-

Allow the solutions to equilibrate for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.[16]

-

-

Sample Collection and Preparation:

-

After equilibration, cease agitation and allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe fitted with a filter (e.g., 0.22 µm) to remove any undissolved particles.[17]

-

-

Quantification:

-

Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the concentration of the compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry (LC-MS).[12][17]

-

-

Data Analysis:

-

Construct a calibration curve using standards of known concentrations.

-

Determine the concentration of the compound in the diluted sample from the calibration curve.

-

Calculate the original solubility in the solvent, accounting for the dilution factor.

-

Caption: Workflow for Thermodynamic Solubility Determination.

Kinetic Solubility: A High-Throughput Approach

Kinetic solubility is a measure of how quickly a compound precipitates from a supersaturated solution, often prepared by diluting a high-concentration stock solution (typically in DMSO) into an aqueous or organic medium.[16][18][19] This method is faster and more amenable to high-throughput screening (HTS) formats.[13]

-

Preparation of Stock Solution:

-

Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

-

-

Serial Dilution:

-

In a multi-well plate, perform serial dilutions of the DMSO stock solution into the organic solvent of interest.

-

-

Precipitation and Detection:

-

Data Analysis:

-

The kinetic solubility is determined as the concentration at which the turbidity significantly increases, indicating the onset of precipitation.

-

Caption: Workflow for Kinetic Solubility Determination.

Data Presentation

The determined solubility data should be presented in a clear and concise manner to allow for easy comparison across different solvents. A tabular format is highly recommended.

Table 1: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (M) | Method |

| Methanol | 5.1 | To be determined | To be determined | Thermodynamic |

| Ethanol | 4.3 | To be determined | To be determined | Thermodynamic |

| Acetonitrile | 5.8 | To be determined | To be determined | Thermodynamic |

| Dichloromethane | 3.1 | To be determined | To be determined | Thermodynamic |

| Ethyl Acetate | 4.4 | To be determined | To be determined | Thermodynamic |

| Toluene | 2.4 | To be determined | To be determined | Thermodynamic |

| Hexane | 0.1 | To be determined | To be determined | Thermodynamic |

| Water | 10.2 | To be determined | To be determined | Thermodynamic |

| DMSO | 7.2 | To be determined | To be determined | Thermodynamic |

Conclusion

References

- 1. rheolution.com [rheolution.com]

- 2. Khan Academy [khanacademy.org]

- 3. quora.com [quora.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. fiveable.me [fiveable.me]

- 6. homework.study.com [homework.study.com]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. Factors Affecting Solubility - Mrs. Thompson [tokaysc6.weebly.com]

- 9. quora.com [quora.com]

- 10. benchchem.com [benchchem.com]

- 11. youtube.com [youtube.com]

- 12. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]

- 13. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 14. A review of methods for solubility determination in biopharmaceutical drug characterization | Semantic Scholar [semanticscholar.org]

- 15. lup.lub.lu.se [lup.lub.lu.se]

- 16. enamine.net [enamine.net]

- 17. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 18. Kinetic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]

- 19. sygnaturediscovery.com [sygnaturediscovery.com]

Methodological & Application

Application Note & Protocol: Trifluoroacetic Acid-Mediated Boc Deprotection of (R)-tert-Butyl (2-aminopropyl)carbamate

This technical guide provides a comprehensive protocol and in-depth scientific rationale for the deprotection of the tert-butoxycarbonyl (Boc) group from (R)-tert-Butyl (2-aminopropyl)carbamate using trifluoroacetic acid (TFA). This process yields the chiral building block, (R)-1,2-diaminopropane, a valuable intermediate in pharmaceutical and asymmetric synthesis.[1][2] This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights to ensure a successful and reproducible chemical transformation.

Foundational Principles: The "Why" of TFA-Mediated Boc Deprotection

The tert-butoxycarbonyl (Boc) group is a widely utilized amine protecting group in organic synthesis due to its stability under various conditions and its facile removal under acidic conditions.[3][4] The deprotection reaction is a cornerstone of peptide synthesis and the preparation of complex amine-containing molecules.[5]

The Mechanism of Acidolysis

The cleavage of the Boc group with a strong acid like trifluoroacetic acid (TFA) proceeds via an acid-catalyzed elimination mechanism (acidolysis).[4][5] The process can be broken down into the following key steps:

-

Protonation: The carbamate oxygen of the Boc group is protonated by TFA.[5][6] This initial step activates the protecting group for cleavage.

-

Formation of a tert-Butyl Cation: The protonated carbamate undergoes cleavage to form a relatively stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[5][6][7]

-

Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide gas.[5][6] This is often observed as effervescence during the reaction.[5]

-

Formation of the Amine Salt: The deprotected primary amine is protonated by the acidic medium, resulting in the formation of the corresponding trifluoroacetate salt.[6]

The fate of the tert-butyl cation is critical. In the absence of nucleophiles, it can deprotonate to form isobutylene gas or potentially polymerize.[6][8] However, if nucleophilic residues are present in the substrate, the tert-butyl cation can lead to undesired side reactions through alkylation.[9][10][11]

Caption: General mechanism of acid-catalyzed Boc deprotection.

The Role of Scavengers

In many synthetic contexts, particularly in peptide synthesis, molecules may contain nucleophilic functional groups (e.g., the indole ring of tryptophan or the thioether of methionine) that are susceptible to alkylation by the tert-butyl cation.[9][11] To prevent these side reactions, "scavengers" are added to the reaction mixture. These are nucleophilic species that react with and neutralize the tert-butyl cation more rapidly than the sensitive residues on the substrate.[9][11] For the deprotection of this compound, which lacks highly nucleophilic side chains, the use of scavengers is generally not necessary. However, understanding their function is crucial for broader applications of this methodology.

Experimental Protocol: A Step-by-Step Guide

This protocol provides a detailed methodology for the Boc deprotection of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier Example | Notes |

| This compound | ≥98% | Sigma-Aldrich | The starting material. |

| Trifluoroacetic Acid (TFA) | Reagent grade, ≥99% | Sigma-Aldrich | Corrosive and hygroscopic. Handle with extreme care in a fume hood.[12] |

| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich | A common solvent for this reaction.[4][13] |

| Saturated Sodium Bicarbonate (NaHCO₃) Solution | ACS Reagent | Fisher Scientific | For neutralization during workup.[13] |

| Brine (Saturated NaCl Solution) | ACS Reagent | Fisher Scientific | For aqueous layer extraction. |

| Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄) | ACS Reagent | Fisher Scientific | For drying the organic layer.[13] |

Detailed Procedure

Caption: Workflow for the Boc deprotection and product isolation.

-

Reaction Setup:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1–0.5 M.[13]

-

Cool the solution to 0 °C using an ice bath. This is a precautionary measure to control any initial exotherm.

-

-

Addition of TFA:

-

Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common approach is to use a 1:1 mixture of DCM and TFA, although using 20-50% TFA in DCM is also effective.[13][14] For complete and rapid deprotection, a significant excess of TFA is typically used.

-

Rationale: The reaction is acid-catalyzed, and using a high concentration of TFA ensures the reaction proceeds to completion in a timely manner.[15]

-

-

Reaction and Monitoring:

-

Allow the reaction mixture to warm to room temperature and stir for 1-3 hours.[13][16]

-

Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][13]

-

TLC Analysis: The deprotected amine product will be significantly more polar than the Boc-protected starting material, resulting in a lower Rf value. The product can be visualized using a ninhydrin stain, which reacts with the primary amine to produce a characteristic purple spot.[13]

-

LC-MS Analysis: This technique confirms the disappearance of the starting material and the appearance of the product by comparing their respective mass-to-charge ratios. A mass difference of -100.12 amu corresponds to the loss of the Boc group.[3]

-

-

-

Workup and Isolation:

-

Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the bulk of the DCM and excess TFA.[13] It is advisable to co-evaporate with a solvent like toluene to help remove residual TFA.[14]

-

Dissolve the resulting residue in DCM.

-

Carefully wash the organic solution with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until effervescence ceases. This step neutralizes the remaining TFA and converts the amine trifluoroacetate salt to the free amine.[13][17]

-

Wash the organic layer with brine to remove residual water and salts.[13]

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield (R)-1,2-diaminopropane as the free base.[1][13]

-

Alternative Workup: For small-scale reactions or when the product is water-soluble, using a basic ion-exchange resin (e.g., Amberlyst A-21) can be an effective way to neutralize the TFA and isolate the free amine without an aqueous workup.[17][18][19]

-

Safety and Handling Precautions

Trifluoroacetic acid is a strong, corrosive acid that requires careful handling.[12][20]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves (butyl rubber or Viton are recommended for larger volumes), safety goggles, and a lab coat.[12][21] A face shield may be necessary for larger-scale operations.[12]

-

Fume Hood: All manipulations involving TFA must be conducted in a well-ventilated chemical fume hood.[12]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes.[12] In case of contact, flush the affected area immediately with copious amounts of water.

-

Quenching: When neutralizing TFA, be aware that the reaction with a base is exothermic and will produce carbon dioxide gas. Add the neutralizing agent slowly and with adequate cooling and ventilation.

-

Waste Disposal: Dispose of TFA-containing waste according to your institution's hazardous waste guidelines.

Analytical Validation

Confirming the complete removal of the Boc group is essential. Several spectroscopic techniques can be employed for this purpose.

| Technique | Principle | Key Indicator of Boc Removal |

| ¹H NMR Spectroscopy | Measures the magnetic environment of protons. | Disappearance of the characteristic singlet of the nine equivalent tert-butyl protons, typically around 1.4-1.5 ppm.[3] |

| ¹³C NMR Spectroscopy | Measures the magnetic environment of carbons. | Disappearance of the quaternary carbon signal (~80 ppm) and the methyl carbon signals (~28 ppm) of the tert-butyl group.[3] |

| FTIR Spectroscopy | Measures the absorption of infrared radiation. | Disappearance of the strong C=O stretching band of the Boc carbamate, typically around 1680-1720 cm⁻¹.[3] |

| Mass Spectrometry | Measures the mass-to-charge ratio of ions. | A decrease in the molecular weight of 100.12 amu corresponding to the loss of the C₅H₉O₂ moiety.[3] |

Troubleshooting Common Issues

| Issue | Possible Cause | Suggested Solution |

| Incomplete Reaction | Insufficient amount of TFA or reaction time.[11] Steric hindrance around the amine. | Increase the concentration of TFA, prolong the reaction time, or gently warm the reaction mixture. However, warming may increase the risk of side reactions.[11] For highly hindered substrates, stronger acidic conditions might be required.[11] |

| Product is an Oil or Gummy Solid | The product is the trifluoroacetate salt, which is often not a crystalline solid.[14] | Ensure complete neutralization during the workup to obtain the free amine. If the free amine is also an oil, purification by distillation or chromatography may be necessary. Alternatively, forming a different salt (e.g., the hydrochloride salt) might yield a crystalline solid.[14] |

| Low Yield | Product loss during aqueous workup, especially if the diamine has some water solubility. Incomplete reaction. | Minimize the volume of aqueous washes or perform a back-extraction of the aqueous layers. Consider using a resin-based workup to avoid aqueous extraction.[17][18] Ensure the reaction has gone to completion before workup. |

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. benchchem.com [benchchem.com]

- 4. jk-sci.com [jk-sci.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]

- 7. BOC Deprotection - Wordpress [reagents.acsgcipr.org]

- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. benchchem.com [benchchem.com]

- 12. ehs.washington.edu [ehs.washington.edu]

- 13. benchchem.com [benchchem.com]

- 14. reddit.com [reddit.com]

- 15. Amine Protection / Deprotection [fishersci.co.uk]

- 16. Boc Deprotection - TFA [commonorganicchemistry.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. scribd.com [scribd.com]

- 20. rdworldonline.com [rdworldonline.com]

- 21. carlroth.com [carlroth.com]

Application Notes and Protocols: (R)-tert-Butyl (2-aminopropyl)carbamate as a Chiral Linker in PROTAC Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a transformative therapeutic modality, capable of hijacking the cell's ubiquitin-proteasome system to induce the degradation of disease-causing proteins.[1][2] The rational design of these heterobifunctional molecules, which consist of a warhead for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a connecting linker, is paramount to their success. The linker is not merely a spacer but a critical determinant of the PROTAC's efficacy, influencing the stability of the key ternary complex (POI-PROTAC-E3 ligase) and the overall physicochemical properties of the molecule.[3][4] This guide provides an in-depth technical overview of the application of (R)-tert-Butyl (2-aminopropyl)carbamate , a chiral bifunctional building block, in the synthesis of advanced PROTACs. We will explore the causality behind its use, provide detailed, self-validating synthetic protocols, and discuss its impact on PROTAC performance.

Introduction: The Pivotal Role of the Linker in PROTAC Design

The linker architecture in a PROTAC dictates the spatial orientation of the two binding ligands, which in turn governs the formation of a productive ternary complex.[5] Key linker parameters such as length, rigidity, and chemical composition must be empirically optimized to achieve potent and selective protein degradation.[6][7] The introduction of stereocenters within the linker adds a further layer of complexity and opportunity for optimization. Subtle changes in stereochemistry can profoundly impact the conformational rigidity and binding mode of the PROTAC, fine-tuning the propensity for ternary complex formation over binary interactions.[8]

This compound offers a synthetically accessible, chiral building block that introduces a defined three-dimensional vector into the linker. The propylamine backbone provides a short, flexible chain, while the (R)-stereocenter can enforce a specific conformation, potentially leading to more favorable protein-protein interactions within the ternary complex and enhanced degradation efficiency. The Boc-protected amine allows for orthogonal, sequential synthesis, a cornerstone of modern PROTAC development.[9]

The Causality of Chirality: Why this compound?

The choice of a chiral linker is a deliberate design element aimed at pre-organizing the PROTAC molecule into a bioactive conformation. The (R)-configuration at the 2-position of the propyl chain can influence the trajectory of the linker, potentially minimizing entropic penalties upon binding and promoting positive cooperativity in the formation of the ternary complex. This can lead to:

-

Enhanced Ternary Complex Stability: A well-defined three-dimensional structure can lead to more stable and productive interactions between the POI and the E3 ligase.

-

Improved Selectivity: The specific conformation imposed by the chiral center may favor the formation of a ternary complex with the intended target over other proteins, thereby improving selectivity.

-

Favorable Physicochemical Properties: The introduction of a chiral center can influence the solubility and membrane permeability of the resulting PROTAC.

The following sections provide detailed protocols for the incorporation of this chiral linker into a PROTAC scaffold.

Experimental Protocols: A Stepwise Guide to PROTAC Synthesis

The following protocols outline a general, yet robust, strategy for the synthesis of a PROTAC using this compound. This workflow is divided into three main stages:

-

Stage 1: Conjugation of the Linker to the First Ligand (e.g., E3 Ligase Ligand).

-